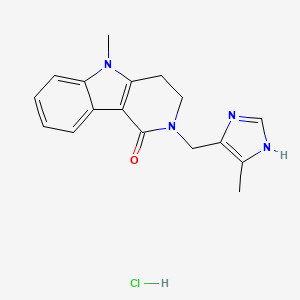

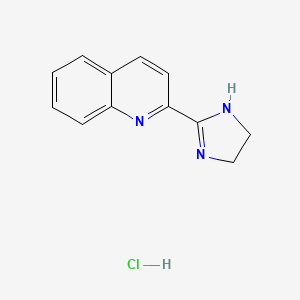

Clorhidrato de BU 224

Descripción general

Descripción

El clorhidrato de BU 224 es un ligando selectivo del receptor de imidazolina I2 con una alta afinidad (Ki = 2.1 nM) . El receptor de imidazolina I2 es un sitio de unión alostérico de la monoaminooxidasa y juega un papel fundamental en la neuroprotección y la modulación del dolor . El this compound ha mostrado potencial en diversas actividades farmacológicas, incluyendo efectos antinociceptivos y antidepresivos .

Aplicaciones Científicas De Investigación

El clorhidrato de BU 224 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El clorhidrato de BU 224 ejerce sus efectos uniéndose selectivamente al receptor de imidazolina I2 . Esta unión modula la actividad de la monoaminooxidasa, lo que lleva a cambios en los niveles de neurotransmisores y subsecuentes efectos neuroprotectores y de modulación del dolor . El compuesto también influye en la liberación de la hormona adrenocorticotrópica y los niveles de serotonina en el cerebro, contribuyendo a su actividad antidepresiva .

Análisis Bioquímico

Biochemical Properties

BU 224 hydrochloride interacts with the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . The I2 receptor is an allosteric binding site of monoamine oxidase , playing a critical role in neuroprotection and pain modulation .

Cellular Effects

BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . It also shows antinociceptive effects in vivo .

Molecular Mechanism

BU 224 hydrochloride exerts its effects at the molecular level through its high affinity for the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor . This interaction influences the activity of monoamine oxidase , thereby affecting neuroprotection and pain modulation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored for up to 12 months .

Dosage Effects in Animal Models

In animal models, BU 224 hydrochloride has been shown to have dose-dependent effects. For instance, in the rat forced swim test, BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to the forced swim test and 5-hydroxytryptamine (5-HT) levels in the frontal cortex .

Metabolic Pathways

It is known that the compound interacts with the imidazoline I2 receptor , which is an allosteric binding site of monoamine oxidase .

Métodos De Preparación

La síntesis del clorhidrato de BU 224 implica la reacción de 2-cloroquinolina con etilendiamina en condiciones específicas . La reacción típicamente ocurre en presencia de una base como hidróxido de sodio o carbonato de potasio, y el producto se trata luego con ácido clorhídrico para formar la sal de clorhidrato . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, teniendo en cuenta el rendimiento, la pureza y la rentabilidad .

Análisis De Reacciones Químicas

El clorhidrato de BU 224 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse en condiciones específicas para formar derivados de quinolina.

Reducción: El compuesto puede reducirse para formar derivados de dihidroquinolina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

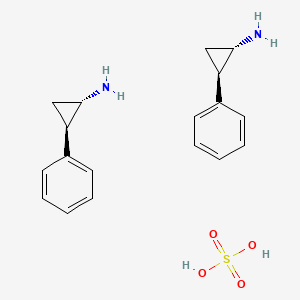

Comparación Con Compuestos Similares

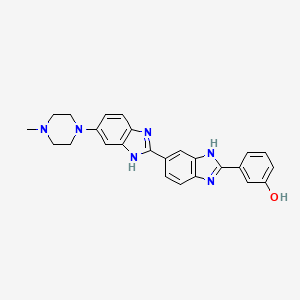

El clorhidrato de BU 224 es único en su alta afinidad y selectividad para el receptor de imidazolina I2 . Compuestos similares incluyen:

2-BFI: Otro ligando del receptor de imidazolina I2 con actividades farmacológicas similares.

Agmatina: Un compuesto natural que también se dirige a los receptores de imidazolina.

Idazoxan: Un antagonista del receptor de imidazolina con una actividad receptora más amplia.

En comparación con estos compuestos, el this compound se destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en el estudio de los receptores de imidazolina y sus vías asociadas .

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.